molecular formula C18H20O3 B11400839 3-tert-butyl-6-ethyl-5-methyl-7H-furo[3,2-g]chromen-7-one

3-tert-butyl-6-ethyl-5-methyl-7H-furo[3,2-g]chromen-7-one

Cat. No.: B11400839
M. Wt: 284.3 g/mol
InChI Key: KALRJGPPBRFUOQ-UHFFFAOYSA-N
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Description

3-tert-butyl-6-ethyl-5-methyl-7H-furo[3,2-g]chromen-7-one is a complex organic compound that belongs to the class of furochromenes

Preparation Methods

The synthesis of 3-tert-butyl-6-ethyl-5-methyl-7H-furo[3,2-g]chromen-7-one typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted benzaldehyde, the compound can be synthesized through a series of reactions including aldol condensation, cyclization, and functional group modifications. Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

3-tert-butyl-6-ethyl-5-methyl-7H-furo[3,2-g]chromen-7-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides can be replaced by nucleophiles like amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and bases like sodium hydroxide. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-tert-butyl-6-ethyl-5-methyl-7H-furo[3,2-g]chromen-7-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound exhibits biological activities such as antimicrobial and anticancer properties, making it a subject of study in drug discovery and development.

    Medicine: Its potential therapeutic effects are being explored for the treatment of various diseases.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-tert-butyl-6-ethyl-5-methyl-7H-furo[3,2-g]chromen-7-one involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

3-tert-butyl-6-ethyl-5-methyl-7H-furo[3,2-g]chromen-7-one can be compared with other similar compounds such as:

  • 3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-ylpropanoic acid
  • 5-butyl-3-methylfuro[3,2-g]chromen-7-one
  • tert-butyl ethyl ether

These compounds share structural similarities but differ in their functional groups and specific properties. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C18H20O3

Molecular Weight

284.3 g/mol

IUPAC Name

3-tert-butyl-6-ethyl-5-methylfuro[3,2-g]chromen-7-one

InChI

InChI=1S/C18H20O3/c1-6-11-10(2)12-7-13-14(18(3,4)5)9-20-15(13)8-16(12)21-17(11)19/h7-9H,6H2,1-5H3

InChI Key

KALRJGPPBRFUOQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C2=CC3=C(C=C2OC1=O)OC=C3C(C)(C)C)C

Origin of Product

United States

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